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Compound of Interest

4-Bromo-3-
Compound Name: _
(trifluoromethyl)benzaldehyde

Cat. No.: B112505

An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3-
(trifluoromethyl)benzaldehyde (CAS No. 34328-47-7), a key fluorinated building block in
modern synthetic chemistry. We will delve into its chemical identity, physicochemical properties,
and detailed synthesis protocols. The core of this document focuses on the molecule's unique
reactivity, dictated by the interplay of its three functional groups: the aldehyde, the bromo
substituent, and the trifluoromethyl group. This guide will explain the causality behind its
applications in pharmaceutical and agrochemical research, highlighting its role as a strategic
intermediate in the synthesis of complex target molecules. All protocols and data are presented
with the aim of providing researchers, scientists, and drug development professionals with
actionable, field-proven insights.

Chemical Identity and Physicochemical Properties

4-Bromo-3-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde that has gained
significant traction as a versatile intermediate.[1] Its structure is characterized by a
benzaldehyde core with a bromine atom at the 4-position and a trifluoromethyl (CFs) group at
the 3-position.

IUPAC Name: 4-Bromo-3-(trifluoromethyl)benzaldehyde[2]
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Synonyms: 2-Bromo-5-formylbenzotrifluoride, 4-Bromo-alpha,alpha,alpha-trifluoro-m-
tolualdehyde[2]

Core Physicochemical Data

The properties of this compound make it suitable for a range of organic transformations. The
quantitative data are summarized in the table below for ease of reference.

Property Value Source
CAS Number 34328-47-7 [21[3]
Molecular Formula CsHaBrFsO [2][3]
Molecular Weight 253.02 g/mol [2][3]
Appearance Pale lemon crystalline powder [2]
Purity Typically 298-99% [2]

InChl=1S/C8H4BrF30/c9-7-2-

InChl 1-5(4-13)3-6(7)8(10,11,12)/h1-  [2]
4H
SMILES O=Cclccc(Br)c(C(F)(F)F)c1 [2]

Synthesis and Characterization

The reliable synthesis of high-purity 4-Bromo-3-(trifluoromethyl)benzaldehyde is critical for
its use in multi-step synthetic campaigns. The most common and scalable laboratory method
involves the selective oxidation of the corresponding benzyl alcohol.

Recommended Synthesis Protocol: Oxidation of (4-
Bromo-3-(trifluoromethyl)phenyl)methanol

This protocol describes a robust and high-yielding oxidation using manganese dioxide (MnO2),
a mild and effective reagent for converting benzylic alcohols to aldehydes without over-
oxidation to the carboxylic acid.
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Rationale: Manganese dioxide is a chemoselective oxidizing agent that is particularly effective
for allylic and benzylic alcohols. Its heterogeneous nature simplifies the reaction work-up, as
the excess reagent and manganese byproducts can be easily removed by filtration.
Dichloromethane is an excellent solvent choice due to its inertness and ability to solubilize the
starting material while allowing for easy filtration of the solid MnOs-.

(4-Bromo-3-(trifluoromethyl)phenyl)methanol| _ Stir at RT, 12h Manganese Dioxide (MnO2) Oxidation . (4-Bromo-3-(trifluoromethyl)benzaldehyde
(Starting Material) Dichloromethane (DCM) (Final Product)

Click to download full resolution via product page
Caption: Oxidation synthesis workflow for 4-Bromo-3-(trifluoromethyl)benzaldehyde.
Step-by-Step Methodology:[3]

e Reaction Setup: To a solution of (4-bromo-3-(trifluoromethyl)phenyl)methanol (12.0 g, 47.1
mmol) in dichloromethane (100 mL), add activated manganese dioxide (25.6 g, 294 mmol,
approx. 6.2 equiv.).

o Reaction Execution: Stir the resulting suspension vigorously at room temperature for 12
hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

o Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the
solid manganese dioxide and its byproducts. Wash the Celite® pad with additional
dichloromethane (2 x 20 mL) to ensure complete recovery of the product.

« |solation: Combine the filtrates and concentrate under reduced pressure using a rotary
evaporator.

 Purification & Yield: The resulting crude material is typically of high purity. A light yellow solid
of 4-Bromo-3-(trifluoromethyl)benzaldehyde is obtained (10.0 g, 82% yield).[3] Further
purification, if necessary, can be achieved by recrystallization or silica gel chromatography.

Spectroscopic Characterization Data
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Validation of the final product's identity and purity is paramount. The following data are
characteristic of the target compound.[3]

e 1H NMR (300 MHz, CDCls): & 10.05 (s, 1H, -CHO), 8.19 (s, 1H, Ar-H), 7.94-7.88 (m, 2H, Ar-
H).

e IR (Thin Film): 1704 cm~* (C=0 stretch, aldehyde), 1123 cm~1! (C-F stretch).[3]
e Electron Impact Mass Spectrometry (EIMS): m/z 252/254 ([M]*, isotopic pattern for Br).

Chemical Reactivity and Synthetic Utility

The synthetic value of 4-Bromo-3-(trifluoromethyl)benzaldehyde is derived from the distinct
reactivity of its three key functional regions.[1] This multi-functionality allows for orthogonal
chemical modifications, making it a highly strategic building block.

Reactivity Sites of 4-Bromo-3-(trifluoromethyl)benzaldehyde

Structure

Bromo Group (Position 4)/Aldehyde Group (Position 1)\ Aldehyde Group CFs Group (Position 3)

{ey Transformations

Cross-Coupling Reactions
(Suzuki, Heck, Sonogashira, etc.)

Trifluoromethyl Group
(Electron Withdrawing)

Nucleophilic Addition )

(Grignard, Wittig, etc.)

Click to download full resolution via product page
Caption: Key reactivity sites and associated transformations of the title compound.

Pillar 1: The Bromo Group - A Handle for Cross-Coupling The bromine atom at the 4-position is
an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions.[1]
This enables the facile construction of carbon-carbon and carbon-heteroatom bonds, which is a
cornerstone of modern drug synthesis.[4] Its utility in reactions such as Suzuki, Heck, Stille,
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Sonogashira, and Buchwald-Hartwig aminations allows for the introduction of diverse aryl,
vinyl, alkynyl, or amino groups.[1]

Pillar 2: The Aldehyde Group - A Versatile Electrophile The aldehyde functionality is a highly
reactive electrophilic site. It readily undergoes:

Nucleophilic Addition: Reactions with Grignard reagents or organolithiums to form secondary
alcohols.

Reductive Amination: To introduce substituted amine functionalities.
Wittig Reaction: To form alkenes.

Oxidation: To the corresponding carboxylic acid, 4-Bromo-3-(trifluoromethyl)benzoic acid,
which is also a valuable synthetic intermediate.[5]

Reduction: To the corresponding benzyl alcohol.

Pillar 3: The Trifluoromethyl Group - A Bioisostere and Electronic Modulator The CFs group at
the 3-position is a strong electron-withdrawing moiety.[1] Its presence significantly impacts the
molecule's properties:

Electronic Effects: It increases the electrophilicity of the aldehyde carbonyl carbon, making it
more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[6][7]

Pharmacokinetic Properties: In drug development, the CFs group is a well-known bioisostere
for a methyl group but with profoundly different electronic properties. It often enhances
metabolic stability, increases lipophilicity, and can improve binding affinity to biological
targets.[1][5][8]

Applications in Research and Development

The unique combination of functional groups makes 4-Bromo-3-
(trifluoromethyl)benzaldehyde a valuable intermediate in several key sectors.[1]

e Pharmaceuticals: It serves as a foundational building block for Active Pharmaceutical
Ingredients (APIs). The trifluoromethyl group can confer desirable pharmacokinetic
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properties, while the bromo group allows for late-stage diversification of molecular scaffolds
to explore structure-activity relationships (SAR).[1][5]

o Agrochemicals: In the development of new herbicides, insecticides, and fungicides, the CFs
group is known to enhance biological activity and metabolic stability, leading to more potent
and persistent products.[1]

e Materials Science: It can be used in the synthesis of novel functional materials, such as
specialized polymers, where the fluorine content can bestow enhanced thermal stability and
specific electronic properties.[5]

Safety and Handling

As a reactive chemical intermediate, proper handling of 4-Bromo-3-
(trifluoromethyl)benzaldehyde is essential. The following information is derived from its
Safety Data Sheet (SDS).[9]

GHS Hazard Classification:[9]

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

Serious Eye Damage/Eye Irritation (Category 2), H319: Causes serious eye irritation.

Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.

Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory
irritation.

Precautionary Measures:
e P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
o P280: Wear protective gloves, protective clothing, eye protection, and face protection.[9]

e P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]
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o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.[9]

e P271: Use only outdoors or in a well-ventilated area.[9]

Always consult the full Safety Data Sheet (SDS) from your supplier before handling this
chemical.

Conclusion

4-Bromo-3-(trifluoromethyl)benzaldehyde is more than just a chemical intermediate; it is a
strategic tool for molecular design. Its well-defined reactivity at three distinct points on the
molecule provides chemists with a versatile platform for constructing complex and high-value
molecules. The insights and protocols provided in this guide are intended to empower
researchers to leverage the full synthetic potential of this powerful building block in their
pharmaceutical, agrochemical, and material science endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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